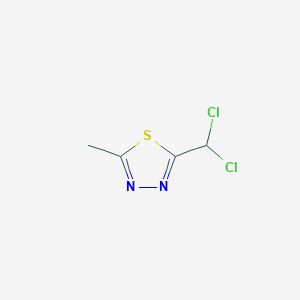

![molecular formula C14H10ClFN2O2S2 B2742350 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-29-1](/img/structure/B2742350.png)

7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a derivative of 1,2,3-Benzothiadiazine 1,1-dioxide . These derivatives have been used in human therapy as diuretic and antihypertensive agents . They combine the structural features of phthalazinone scaffold, which are applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .

Synthesis Analysis

The synthesis of 1,2,3-Benzothiadiazine 1,1-dioxide derivatives involves several steps including ring closure, alkylation, acylation, reduction, and ring contraction . Alkylation of 2 H -1,2,3-benzothiadiazine 1,1-dioxide and its derivatives substituted on the aromatic ring with methyl and ethyl iodide occurred both at N (2) and N (3) atoms .Scientific Research Applications

Cognitive Enhancement

A study by Francotte et al. (2010) focused on the development of fluorinated 1,2,4-benzothiadiazine 1,1-dioxides as cognitive enhancers. These compounds were evaluated for their ability to act as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. Among the compounds tested, a closely related derivative showed strong activity on AMPA receptors in vitro and a significant cognitive-enhancing effect in vivo. This research highlights the potential of 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives in improving cognitive functions through modulation of synaptic mechanisms (Francotte et al., 2010).

ATP-sensitive Potassium Channel Openers

De Tullio et al. (2005) investigated the effect of 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides on ATP-sensitive potassium channels, revealing that certain substitutions increased their activity as inhibitors of insulin secretion while maintaining or enhancing myorelaxant potency. This suggests potential applications in treating conditions associated with insulin regulation and vascular tone modulation (De Tullio et al., 2005).

Anticonvulsant Activity

Zhang et al. (2010) synthesized a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines to evaluate their anticonvulsant activity. One of the compounds demonstrated significant activity in the maximal electroshock (MES) test, indicating its potential as a safe and effective therapeutic compound for epilepsy management (Zhang et al., 2010).

Mechanism of Action

Target of Action

The primary target of the compound, also known as 7-chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione or IDRA-21, is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

IDRA-21 acts as a negative allosteric modulator of the AMPA receptor . This means it binds to a site on the receptor distinct from the active site, leading to conformational changes that reduce the receptor’s sensitivity to its ligand, glutamate . This modulation can influence the speed and magnitude of synaptic responses, contributing to the compound’s cognitive-enhancing effects .

Biochemical Pathways

The modulation of AMPA receptors by IDRA-21 affects various biochemical pathways. The most notable is the glutamatergic signaling pathway, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory . By reducing AMPA receptor desensitization, IDRA-21 can enhance the efficacy of glutamatergic transmission .

Result of Action

The primary result of IDRA-21’s action is the enhancement of cognitive function . By modulating AMPA receptor activity, the compound can potentiate synaptic transmission in the brain, which is associated with improved memory and learning .

Action Environment

The action of IDRA-21 can be influenced by various environmental factors. For instance, the compound’s stability and solubility can be affected by temperature and pH . Furthermore, the presence of other substances, such as inhibitors or enhancers of AMPA receptors, could potentially impact the efficacy of IDRA-21 .

Biochemical Analysis

Biochemical Properties

It is known that this compound and its derivatives have been evaluated for their tuberculostatic and anticancer activities

Cellular Effects

Preliminary studies suggest that this compound may inhibit the growth of some renal and non-small cell lung cancer cell lines

Molecular Mechanism

The molecular mechanism of action of 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is not completely understood. It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

7-chloro-3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O2S2/c15-10-4-5-12-13(7-10)22(19,20)18-14(17-12)21-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWNWRAKENEQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)

![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)

![Oxolan-3-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2742274.png)

![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)

![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)